molecular formula C12H16N2O B143030 4-[3-(Dimethylamino)propoxy]benzonitrile CAS No. 146440-15-5

4-[3-(Dimethylamino)propoxy]benzonitrile

Cat. No. B143030
M. Wt: 204.27 g/mol
InChI Key: XYCJVOUBTBJYTL-UHFFFAOYSA-N
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Description

4-[3-(Dimethylamino)propoxy]benzonitrile, also referred to as DMABN, is a compound known for its dual fluorescence, which is characterized by the presence of both locally excited (LE) and intramolecular charge transfer (ICT) states. The behavior of DMABN has been extensively studied due to its interesting photophysical properties, which are influenced by factors such as solvent polarity and temperature .

Synthesis Analysis

While the provided papers do not detail the synthesis of DMABN, related compounds have been synthesized through Knoevenagel condensation reactions, as demonstrated by the simultaneous formation of Z and E isomers of a structurally similar compound . This suggests that DMABN could potentially be synthesized through similar condensation reactions involving appropriate precursors.

Molecular Structure Analysis

The molecular structure of DMABN has been a subject of debate, with studies suggesting various geometries for its ICT state. Some research indicates that the ICT state has a twisted geometry with a potential distortion towards C(s) symmetry, as opposed to the previously assumed C(2v) symmetry . The twisting of the dimethylamino group is considered a key structural feature in the charge transfer process .

Chemical Reactions Analysis

DMABN undergoes an intramolecular charge transfer reaction, which is the basis of its dual fluorescence. The ICT reaction involves a reversible transition between the LE and ICT states, which can be described by a two-state mechanism . The compound exhibits different behaviors in various solvents, with photobleaching observed under mild excitation conditions in room temperature ionic liquids, followed by fluorescence recovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMABN are closely related to its dual fluorescence. The fluorescence response is sensitive to the environment, with changes in solvent viscosity and polarity affecting the emission characteristics . The ICT state is associated with a blue shift in emission peak at lower temperatures, indicating emission from an incompletely solvated state . Theoretical studies have also shown that the excited states of DMABN are influenced by the solvent, with the CT state being stabilized in polar solvents .

Relevant Case Studies

Several case studies have been conducted to understand the photophysical behavior of DMABN. For instance, fluorescence excitation spectra of jet-cooled DMABN have been compared to related compounds, revealing efficient non-radiative decay channels and the occurrence of fluorescence emission from the ICT state in the gas phase . Additionally, the nonadiabatic relaxation dynamics of DMABN following photoexcitation have been studied using trajectory surface hopping approaches, providing insights into the early events of the relaxation process .

Scientific Research Applications

1. Palladium-Promoted Diamination

The compound plays a role in organic chemistry as a reactant in the palladium(II)-promoted 1,4-diamination of 1,3-dienes. This process involves the formation of 4-dimethylamino π-allylic palladium complexes, which, upon further reaction, yield 1,4-diamines (Åkermark et al., 1979).

2. Nonadiabatic Relaxation Dynamics

In physical chemistry, 4-(N,N-Dimethylamino)benzonitrile (DMABN) serves as a key system for studying dual fluorescence and nonadiabatic relaxation dynamics. Research involving first-principles simulations has shed light on the molecular processes following photoexcitation (Kochman et al., 2015).

3. Charge-Transfer Dynamics

DMABN is widely studied for understanding photoinduced charge-transfer (CT) dynamics. Ultraviolet femtosecond stimulated Raman spectroscopy has been utilized to probe the ultrafast CT processes in this compound (Rhinehart et al., 2012).

4. Fluorescence Polarity Probes

In biochemistry, DMABN has been used in the study of fluorescence polarity probes, particularly in aqueous solutions of cyclodextrins. This research aids in understanding both the photophysical behavior of DMABN and its complexation with cyclodextrins (Cox et al., 1984).

5. Intramolecular Charge Transfer Studies

DMABN is also a model compound for intramolecular charge transfer studies in various solvents, exploring the mechanism of charge transfer and its dependency on the solvent's properties (Sudholt et al., 1999).

6. Spectroscopy and Vibrational Analysis

The spectroscopic properties of DMABN have been extensively studied. Infrared and Raman spectra have been used for vibrational analysis, enhancing the understanding of the interaction between the dimethylamino group and the benzene ring (Okamoto et al., 2000).

Safety And Hazards

While specific safety and hazard information for “4-[3-(Dimethylamino)propoxy]benzonitrile” was not found in the web search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes using personal protective equipment and following proper storage and disposal procedures .

properties

IUPAC Name

4-[3-(dimethylamino)propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)8-3-9-15-12-6-4-11(10-13)5-7-12/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCJVOUBTBJYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474464
Record name 4-[3-(Dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Dimethylamino)propoxy]benzonitrile

CAS RN

146440-15-5
Record name 4-[3-(Dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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